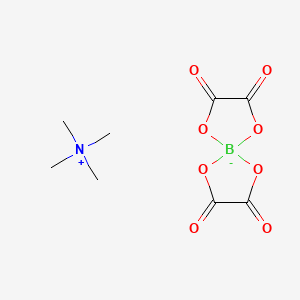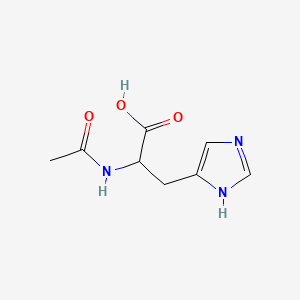
9(Z),11(Z)-Octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(Z),11(Z)-Octadecadienoic acid: is a polyunsaturated fatty acid with two double bonds located at the 9th and 11th carbon atoms in the cis configuration. This compound is a type of linoleic acid, which is commonly found in various plant oils and is known for its significant role in human nutrition and health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(Z),11(Z)-Octadecadienoic acid typically involves the desaturation of stearic acid or oleic acid. This process can be achieved through enzymatic desaturation using specific desaturase enzymes. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the proper functioning of the enzymes.
Industrial Production Methods: Industrial production of this compound is commonly carried out through the extraction of natural oils rich in linoleic acid, such as sunflower oil, safflower oil, and soybean oil. The extracted oils undergo a series of purification processes, including distillation and crystallization, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 9(Z),11(Z)-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen to the compound, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the esterification of the carboxyl group to form esters.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel. The reaction conditions often involve high pressure and temperature.
Substitution: Common reagents include alcohols and acids. The reaction conditions typically involve acidic or basic environments and elevated temperatures.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Esters and other substituted derivatives.
Applications De Recherche Scientifique
9(Z),11(Z)-Octadecadienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard for analytical methods.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 9(Z),11(Z)-Octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a signaling molecule, modulating various cellular pathways, including those involved in inflammation and apoptosis. The molecular targets of this compound include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids.
Comparaison Avec Des Composés Similaires
Linoleic acid: Another polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Alpha-linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.
Gamma-linolenic acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.
Uniqueness: 9(Z),11(Z)-Octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its cis configuration at both double bonds contributes to its role in maintaining cell membrane fluidity and its potential health benefits.
Propriétés
Numéro CAS |
544-40-7 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280 |
Apparence |
Unit:25 mgPurity:96+%Physical solid |
Synonymes |
9-cis, 11-cis-CLA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







